molecular formula C11H11NO B1394048 3-[Cyclopropyl(hydroxy)methyl]benzonitrile CAS No. 1002750-36-8

3-[Cyclopropyl(hydroxy)methyl]benzonitrile

Cat. No. B1394048
M. Wt: 173.21 g/mol
InChI Key: YMZUTQGKFZMTGJ-UHFFFAOYSA-N
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Description

“3-[Cyclopropyl(hydroxy)methyl]benzonitrile” is a chemical compound with the molecular formula C11H11NO . It has a molecular weight of 173.21g/mol .


Physical And Chemical Properties Analysis

The boiling point of “3-[Cyclopropyl(hydroxy)methyl]benzonitrile” is predicted to be 314.4±25.0 °C, and its density is predicted to be 1.18±0.1 g/cm3 .

Scientific Research Applications

Anticancer Properties and Molecular Docking Studies

3-[Bis-(2-hydroxy-4,4-dimethyl-6-oxo-cyclohex-1-enyl)-methyl]benzonitrile, a related compound, has been studied for its anticancer properties. Its crystal structure was analyzed using X-ray diffraction, and molecular docking studies were conducted focusing on its interaction with the focal adhesion kinase (FAK) domain. This research suggests potential pharmaceutical applications due to its biological activities, particularly in cancer treatment (Kiran et al., 2018).

Chemical Synthesis and Reactions

Studies have explored the synthesis and reactivity of various benzonitrile derivatives, including those related to 3-[Cyclopropyl(hydroxy)methyl]benzonitrile. For example, the synthesis of 4-substituted and 4,4-disubstituted 5-hydroxymethyl-2-isoxazolines through regiocontrolled nitrile oxide cycloadditions has been described (Kanemasa et al., 1992). Similarly, studies have investigated the reactions of cyclopropyl(methyl)bromonium ion with benzene, providing insights into its potential as a methylating and allylating agent (Colosimo & Bucci, 1982).

Biological and Medicinal Applications

The compound and its derivatives have been examined for various biological and medicinal applications. For instance, research into the biosynthesis of certain benzodiazepine alkaloids from Penicillium cyclopium explored the role of benzonitrile derivatives in this process (Nover & Luckner, 1969). Additionally, benzonitrile derivatives have been studied for their potential in magnetic refrigeration and slow magnetic relaxation in certain lanthanide cages (Sheikh et al., 2014).

Synthesis and Structures in Coordination Chemistry

The synthesis and structural analysis of various benzonitrile derivatives in coordination compounds have been investigated. For example, the synthesis of a palladium macrocycle and a six-membered palladacycle using benzonitrile derivatives was examined, providing valuable insights into their potential applications in materials science (Lee et al., 2016).

Catalysis and Organic Synthesis

Benzonitrile derivatives have been utilized in catalysis, particularly in the conversion of esters to nitriles and amides, showcasing their potential in organic synthesis processes (Wali et al., 1998).

properties

IUPAC Name

3-[cyclopropyl(hydroxy)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-7-8-2-1-3-10(6-8)11(13)9-4-5-9/h1-3,6,9,11,13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZUTQGKFZMTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC(=C2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopropyl(hydroxy)methyl)benzonitrile

Synthesis routes and methods

Procedure details

The key intermediate 3-(Cyclopropanecarbonyl)benzonitrile was prepared as follows; a) Cyclopropylmagnesium bromide (1M in THF, 6 ml, 6 mmol) was added to a solution of 3-formylbenzonitrile in THF (12 ml) at −78° C. and stirred at 0° C. for 5 hours. The reaction was quenched with saturated NH4Cl solution (30 ml), extracted with EtOAc, washed with water (×2) and brine, dried (MgSO4) and evaporated under reduced pressure. The residue was purified by column chromatography on silica (EtOAc/Hexanes 20/80-50/50) to give 3-(cyclopropyl(hydroxy)methyl)benzonitrile (778 mg, 91%). b) 2-Iodoxybenzoic acid (IBX) was added to a solution of 3-(cyclopropyl(hydroxy)methyl)benzonitrile (171 mg, 1 mmol) in EtOAc (5 ml) at room temperature and stirred at 80° C. for 2 hours. After cooling to 0° C., the precipitated materials were filtered off and washed with EtOAc (3 ml×2), then the filtrate was evaporated under reduced pressure. The residue was purified by column chromatography on silica (EtOAc/Hexanes 5/95-30/70) to give 3-(cyclopropanecarbonyl)benzonitrile (225 mg, 100%).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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